

N-Valeryl-D-glucosamine: A Technical Guide to Potential Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Valeryl-D-glucosamine*

Cat. No.: *B15549908*

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Executive Summary

N-Valeryl-D-glucosamine, an N-acylated derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a compound of significant interest for biomedical research and therapeutic development. While direct research on this specific molecule is in its nascent stages, extensive studies on structurally similar N-acyl-D-glucosamine analogs, such as N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA), provide a strong rationale for investigating its potential in several key therapeutic areas. This technical guide summarizes the current understanding of related compounds, extrapolates the potential research applications of **N-Valeryl-D-glucosamine**, and provides detailed hypothetical experimental protocols to facilitate future investigations. The primary hypothesized applications lie in the fields of anti-inflammatory and anti-cancer therapies, leveraging mechanisms that likely involve the modulation of key signaling pathways such as NF- κ B and the TLR4/NLRP3 inflammasome.

Introduction to N-Valeryl-D-glucosamine

N-Valeryl-D-glucosamine is a monosaccharide derivative characterized by a valeryl group attached to the amino group of D-glucosamine. This structural modification is anticipated to alter its physicochemical properties, such as lipophilicity, potentially influencing its bioavailability and interaction with biological targets compared to D-glucosamine and other N-acyl derivatives. Its versatile structure makes it a candidate for applications in pharmaceuticals, cosmetics, and as a functional ingredient.^[1]

Physicochemical Properties

A summary of the known physicochemical properties of **N-Valeryl-D-glucosamine** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₁ NO ₆	[1][2]
Molecular Weight	263.29 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1]
Purity	≥ 98%	[1]
Optical Rotation	[α] _{20/D} = +33 to +39° (c=1 in H ₂ O)	[1]
CAS Number	63223-57-4	[1]

Potential Research Applications

Based on the biological activities of related N-acyl-D-glucosamine compounds, the following areas represent promising avenues for **N-Valeryl-D-glucosamine** research.

Anti-Inflammatory Effects

N-acyl-D-glucosamine derivatives have demonstrated potent anti-inflammatory properties. For instance, N-acetyl-D-glucosamine (NAG) has been shown to suppress inflammatory responses in models of rheumatoid arthritis.[3] A key mechanism is the inhibition of pro-inflammatory cytokine production, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), through the modulation of the NF-κB signaling pathway.[4][5]

Furthermore, N-palmitoyl-D-glucosamine (PGA), which is structurally very similar to **N-Valeryl-D-glucosamine**, has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway and the subsequent activation of the NLRP3 inflammasome in a model of colitis.[6][7] This leads to a reduction in the production of pro-inflammatory mediators. Given these findings, **N-**

Valeryl-D-glucosamine is a strong candidate for investigation as a modulator of inflammatory diseases.

Quantitative Data from Analog Studies:

Table 2 summarizes the anti-inflammatory effects of N-acetyl-D-glucosamine (NAG) in a rheumatoid arthritis mouse model.[\[8\]](#)

Compound	Treatment	Serum TNF- α Concentration	Serum IL-6 Concentration
Control	Normal Food	Undetectable	Undetectable
NAG	0.5% NAG in food	No significant change	No significant change
GlcN	0.5% GlcN in food	Significantly decreased	Significantly decreased

Note: In this particular study, while NAG suppressed arthritis scores, it did not significantly decrease TNF- α and IL-6 levels, unlike glucosamine (GlcN). However, other studies have shown NAG to inhibit these cytokines.

Table 3 presents the effects of N-palmitoyl-D-glucosamine (PGA) on pro-inflammatory markers in a DNBS-induced colitis mouse model.[\[7\]](#)

Treatment Group	TLR-4 Expression (RFU)	NLRP3 Expression (RFU)	iNOS Expression (RFU)	Plasma IL-1 β (pg/mL)	Plasma PGE2 (pg/mL)
Vehicle	-	-	-	-	-
DNBS	High	High	High	113.1 \pm 32.71	348.5 \pm 45.22
DNBS + PGA (30 mg/kg)	21.08 \pm 1.904	10.40 \pm 1.235	18.26 \pm 1.668	62.1 \pm 15.09	217.5 \pm 61.07
DNBS + PGA (100 mg/kg)	14.98 \pm 0.712	7.54 \pm 0.537	12.56 \pm 1.105	36.7 \pm 13.12	169.7 \pm 37.12

Anti-Cancer Activity

D-glucosamine and its derivatives have been investigated for their anti-cancer properties. Studies have shown that D-glucosamine can inhibit the proliferation of various cancer cell lines, including human hepatoma SMMC-7721 cells, by inducing cell cycle arrest and apoptosis.[1] A proposed mechanism for the anti-proliferative effect of D-glucosamine involves the inhibition of the p70S6K signaling pathway, which is crucial for protein translation and cell growth.[9]

N-acetyl-D-glucosamine (NAG) has also demonstrated anti-tumor effects in breast cancer cell lines (MCF-7 and 4T1) by decreasing cell proliferation and increasing the expression of the pro-apoptotic protein Fas.[10]

Quantitative Data from Analog Studies:

Table 4 shows the inhibitory effects of D-glucosamine hydrochloride on the viability of human hepatoma SMMC-7721 cells.[11]

Concentration (µg/mL)	Cell Viability (%) after 72h
Control	100
10	~95
100	~90
500	~60
1000	~40

Table 5 summarizes the effect of N-acetyl-D-glucosamine (D-GlcNAc) on the proliferation of breast cancer cell lines.[10]

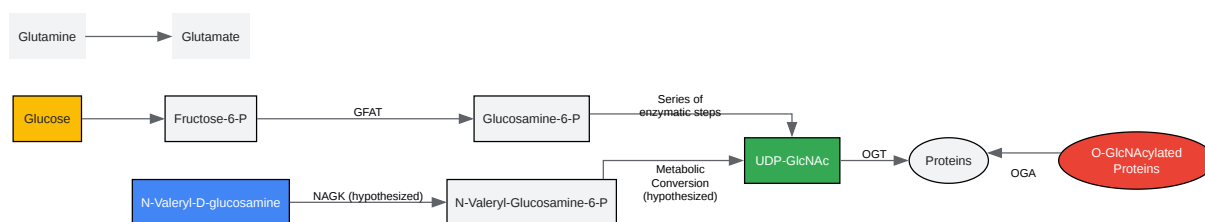
Cell Line	D-GlcNAc Concentration (mM)	Decrease in Cell Proliferation
MCF-7	2	Significant
MCF-7	4	Significant
4T1	2	Significant
4T1	4	Significant

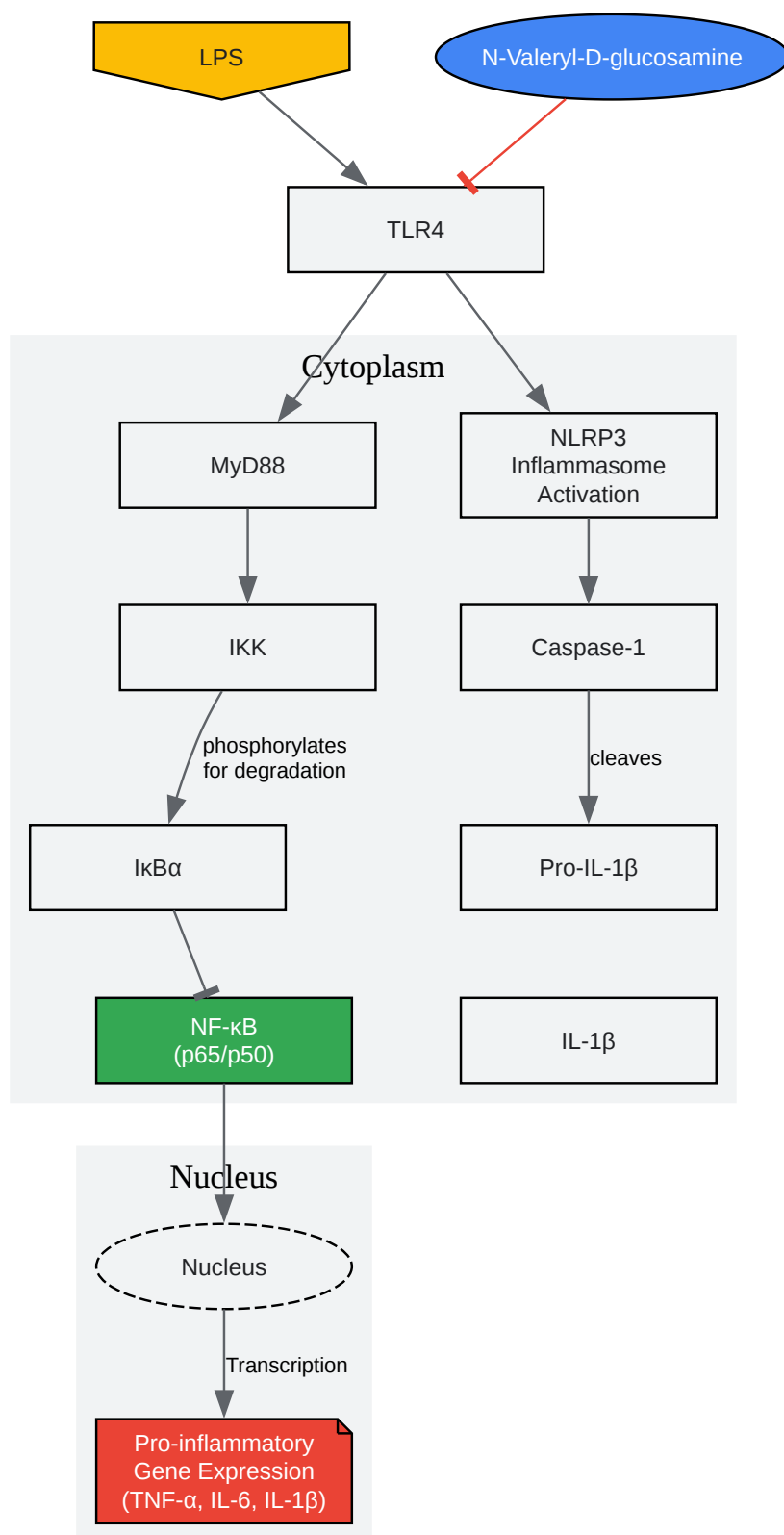
Signaling Pathways

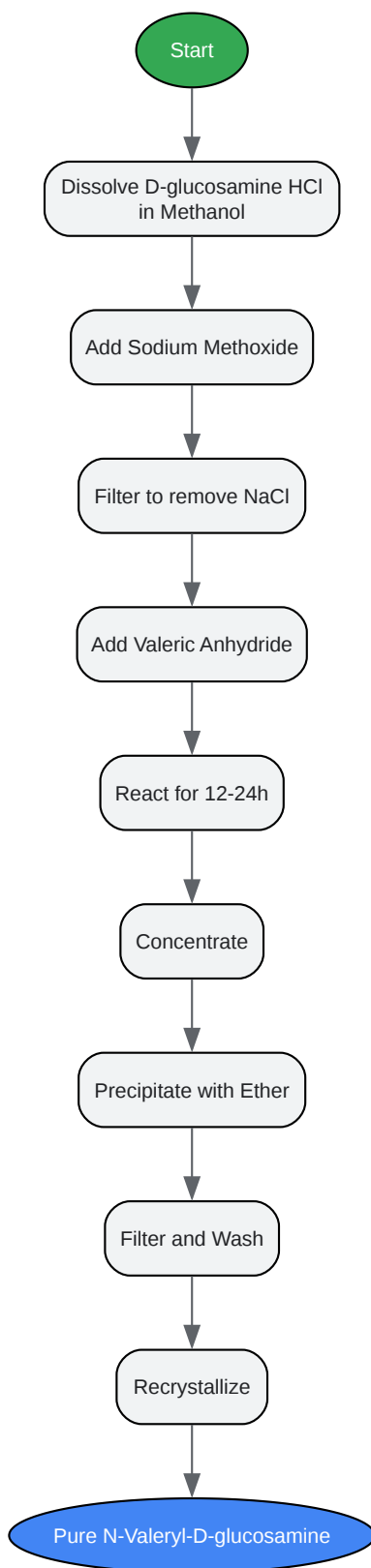
The biological effects of N-acyl-D-glucosamine derivatives are mediated through their interaction with key cellular signaling pathways.

Hexosamine Biosynthesis Pathway (HBP)

N-Valeryl-D-glucosamine, like other glucosamine derivatives, is expected to enter the Hexosamine Biosynthesis Pathway (HBP). This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for protein and lipid glycosylation. O-GlcNAcylation, the attachment of a single N-acetylglucosamine to serine or threonine residues of proteins, is a dynamic post-translational modification that regulates the function of numerous nuclear and cytoplasmic proteins, including transcription factors.[\[12\]](#) Dysregulation of the HBP is implicated in various diseases, including diabetes and neurodegeneration.[\[12\]](#)







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- To cite this document: BenchChem. [N-Valeryl-D-glucosamine: A Technical Guide to Potential Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15549908#potential-research-applications-of-n-valeryl-d-glucosamine]

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